3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Overview
Description
3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a useful research compound. Its molecular formula is C12H8ClF3N2O and its molecular weight is 288.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s molecular weight (19557 g/mol) and its physical and chemical properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been studied for their analgesic potential .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active site of the enzyme, resulting in changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are significant. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . Studies have shown that its stability can be affected by various factors, including temperature, pH, and exposure to light. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse effects . At higher doses, it can lead to toxic effects, including organ damage and alterations in physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical activity and overall effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-9-6-7(17)3-4-10(9)19-11-8(12(14,15)16)2-1-5-18-11/h1-6H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLURNXMGVCGOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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